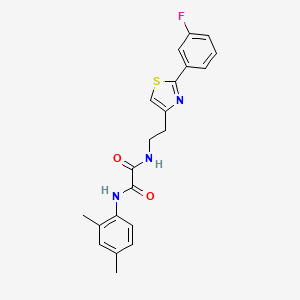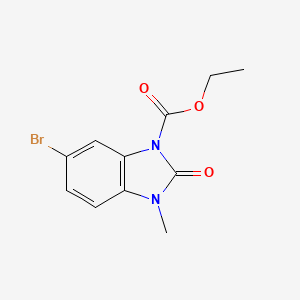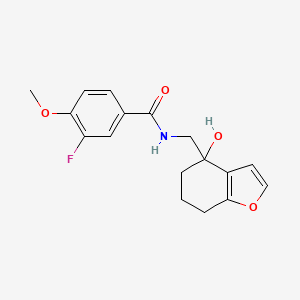![molecular formula C18H24N4O3S2 B2991059 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 361168-92-5](/img/structure/B2991059.png)
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C18H24N4O3S2 and its molecular weight is 408.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activity of Pyrazole Amide Derivatives
Research into pyrazole amide derivatives, which are structurally similar to the compound , has shown promising biological activities. For instance, a study by Deng et al. (2016) found that certain pyrazole derivatives exhibited significant insecticidal activity, particularly against the cotton bollworm, at low concentrations.
Applications in Asymmetric [3+2] Cycloaddition
The use of acrylamides derived from 3,5-dimethyl-1H-pyrazole, a compound related to the one , has been reported in asymmetric [3+2] cycloaddition reactions. Han et al. (2011) explored this reaction, highlighting its utility in organic synthesis.
Development of Reaction-Based Fluorescent Probes
A study by Wang et al. (2012) demonstrated the potential of reaction-based fluorescent probes for discrimination between different types of thiols. They utilized N-butyl-4-amino-1,8-naphthalimide, a compound structurally similar to the one , showcasing its application in chemical and biological sciences.
Synthesis and Characterization of Benzamides
Research into benzamides, closely related to the compound , has shown diverse applications. A study by Saeed et al. (2015) synthesized a series of benzamides that exhibited potential biological applications, including the inhibition of various enzymes.
Development of Pyrazole-Benzamide Derivatives
The creation of novel pyrazole-benzamide derivatives was detailed in a study by Liu et al. (2014). These compounds were synthesized through 1,3-dipolar cycloaddition of azomethine imines with azlactones, indicating their utility in medicinal chemistry.
Synthesis and Anticancer Activity
Compounds related to the chemical have been investigated for their anticancer properties. For example, Waghmare et al. (2013) synthesized a novel heterocycle with benzothiazoles and pyrazoles, showing significant activity against various cancer cell lines.
Antimicrobial and Antibacterial Agents
A study by Palkar et al. (2017) on pyrazole derivatives demonstrated their promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis.
Propriétés
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c1-18(2,3)22-16(14-10-26-11-15(14)20-22)19-17(23)12-6-8-13(9-7-12)27(24,25)21(4)5/h6-9H,10-11H2,1-5H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCNPONAMLPYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2990982.png)




![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2990988.png)


![N-(5-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2990992.png)


![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2990997.png)